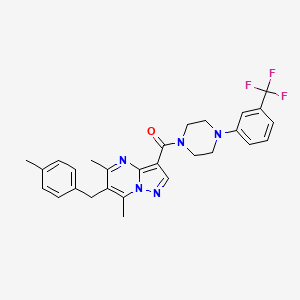RUVBL1/2 ATPase-IN-1
CAS No.:
Cat. No.: VC15045904
Molecular Formula: C28H28F3N5O
Molecular Weight: 507.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H28F3N5O |
|---|---|
| Molecular Weight | 507.5 g/mol |
| IUPAC Name | [5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C28H28F3N5O/c1-18-7-9-21(10-8-18)15-24-19(2)33-26-25(17-32-36(26)20(24)3)27(37)35-13-11-34(12-14-35)23-6-4-5-22(16-23)28(29,30)31/h4-10,16-17H,11-15H2,1-3H3 |
| Standard InChI Key | DWMRUZCWNNNCJM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC2=C(N3C(=C(C=N3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)N=C2C)C |
Introduction
Molecular Context of RUVBL1 and RUVBL2 in Cellular Homeostasis
Structural and Functional Overview of RUVBL1-RUVBL2 Hetero-Hexamers
RUVBL1 (RuvB-like 1) and RUVBL2 (RuvB-like 2) form a hetero-hexameric ring structure with alternating subunits, each containing nucleotide-binding domains critical for ATP hydrolysis . The complex features two distinct faces: an ATPase-face responsible for catalytic activity and a DII-face that serves as a scaffold for protein interactions . These ATPases are integral to macromolecular assemblies such as the INO80 chromatin remodeler, the R2TP chaperone complex, and the PAQosome, which regulates the maturation of phosphatidylinositol 3-kinase-related kinases (PIKKs) .
ATPase Activity in Nonsense-Mediated mRNA Decay (NMD)
RUVBL1-RUVBL2 ATPase activity is essential for initiating NMD, a quality-control pathway that degrades mRNAs with premature termination codons. Structural studies reveal that DHX34, an RNA helicase, binds to RUVBL1-RUVBL2 and induces conformational changes that suppress ATP hydrolysis at RUVBL2 subunits, thereby stabilizing interactions necessary for UPF1 phosphorylation and NMD activation . This regulatory mechanism underscores the importance of RUVBL1/2 ATPase dynamics in coupling RNA surveillance to protein complex assembly.
Development and Mechanism of RUVBL1/2 ATPase-IN-1
Rationale for Targeting RUVBL1/2 in Oncology
RUVBL1 and RUVBL2 are overexpressed in NSCLC and correlate with poor patient survival . Their ATPase activity drives the maturation of the PAQosome, a multiprotein complex involved in assembling DNA repair machinery and stabilizing oncogenic kinases like mTOR and ATR . Inhibition of RUVBL1/2 disrupts these processes, creating a vulnerability in cancer cells reliant on rapid DNA replication and stress adaptation.
Biochemical Mode of Action
RUVBL1/2 ATPase-IN-1 selectively binds to the ATPase-face of the hetero-hexamer, inhibiting nucleotide hydrolysis. Cryo-EM studies of related complexes show that ATPase inhibitors stabilize a conformation where the N-terminal regions of RUVBL2 subunits are disordered, preventing the arginine finger motif from engaging with adjacent subunits . This inactivation reduces ATP turnover rates by >80%, as demonstrated in spectrophotometric assays using recombinant RUVBL1-RUVBL2 .
Impact on PAQosome Dynamics
In NSCLC cells, RUVBL1/2 ATPase-IN-1 treatment blocks PAQosome maturation, leading to the accumulation of immature complexes and destabilization of client proteins like SMG1 and DNA-PKcs . This effect mirrors genetic knockdown models, where ATPase-deficient RUVBL1/2 mutants fail to support PIKK stability, confirming the compound’s on-target activity .
Preclinical Efficacy and Cellular Responses
Induction of Replication Catastrophe
Pharmacological inhibition of RUVBL1/2 ATPase activity triggers S-phase arrest in NSCLC cells, characterized by stalled replication forks and unresolved DNA damage . Prolonged exposure culminates in replication catastrophe, with >60% cell death observed at 72 hours post-treatment . Comparative studies show minimal toxicity in non-transformed cells, suggesting a therapeutic window exploitable in oncology.
Synergy with Radiation Therapy
RUVBL1/2 ATPase-IN-1 enhances the radiosensitivity of NSCLC xenografts, achieving a 2.5-fold reduction in tumor volume compared to radiation alone . This synergy arises from dual impairment of DNA repair (via PAQosome disruption) and checkpoint adaptation, forcing cancer cells into mitotic catastrophe. Notably, normal tissues exhibit no increased radiation toxicity, highlighting its potential as an adjuvant .
Therapeutic Implications and Future Directions
Targeting RUVBL1/2 in Molecularly Defined Cancers
The dependency of NSCLC on RUVBL1/2-driven PAQosome activity positions RUVBL1/2 ATPase-IN-1 as a candidate for tumors with high replication stress or PIKK overexpression. Ongoing studies aim to identify biomarkers, such as RUVBL1/2 expression levels or SMG1 phosphorylation status, to stratify patients likely to benefit.
Overcoming Resistance Mechanisms
Preliminary data suggest that cancer cells may upregulate alternative chaperones (e.g., HSP90) to bypass RUVBL1/2 inhibition . Combining RUVBL1/2 ATPase-IN-1 with HSP90 inhibitors could prevent compensatory adaptations, a hypothesis under investigation in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume